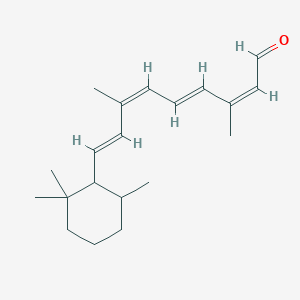

5,6-Dihydroretinal

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5,6-Dihydroretinal: is a synthetic derivative of retinal, a form of vitamin A aldehyde. It is characterized by the reduction of the double bond between the 5th and 6th carbon atoms in the retinal molecule. This modification results in a compound with unique photochemical properties, making it a valuable subject of study in various scientific fields, including biochemistry and photobiology .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dihydroretinal typically involves the hydrogenation of retinal. The process begins with the preparation of all-trans retinal, which is then subjected to catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst. The reaction is carried out under a hydrogen atmosphere at room temperature, resulting in the selective reduction of the 5,6-double bond to yield this compound .

Industrial Production Methods: While the industrial production methods for this compound are not extensively documented, the synthesis process can be scaled up using standard organic synthesis techniques. The key steps involve the preparation of high-purity retinal and the controlled hydrogenation process to ensure the selective reduction of the desired double bond .

Análisis De Reacciones Químicas

Types of Reactions: 5,6-Dihydroretinal undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Further reduction can lead to the formation of fully saturated derivatives.

Substitution: It can participate in nucleophilic substitution reactions, particularly at the aldehyde group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Catalytic hydrogenation using Pd/C or sodium borohydride (NaBH₄) for selective reductions.

Substitution: Nucleophiles such as amines or alcohols can react with the aldehyde group under mild acidic or basic conditions.

Major Products:

Oxidation: Corresponding carboxylic acids.

Reduction: Fully saturated derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Vision Science

Role in Phototransduction:

5,6-Dihydroretinal is involved in the visual cycle, particularly in the regeneration of visual pigments in photoreceptors. It serves as a chromophore that can absorb light and initiate the phototransduction cascade. Research indicates that modifications in the structure of retinal derivatives can influence their ability to regenerate visual pigments efficiently, which is crucial for maintaining vision under varying light conditions .

Potential in Treating Retinal Diseases:

Studies have shown that retinoids, including this compound, may be beneficial in treating retinal diseases such as age-related macular degeneration (AMD) and retinitis pigmentosa. These compounds can help mitigate oxidative stress and improve cellular health within the retina . Additionally, animal models have demonstrated that specific retinoid treatments can slow the progression of retinal degeneration by modulating the visual cycle's dynamics .

Dermatological Applications

Anti-Aging and Skin Health:

this compound is recognized for its efficacy in dermatological applications, particularly as an anti-aging agent. Retinoids are known to enhance skin texture, reduce wrinkles, and improve overall skin tone by promoting cell turnover and collagen synthesis. Clinical studies have indicated that retinoids can significantly improve signs of aging when applied topically .

Mechanism of Action:

The mechanism by which this compound exerts its effects involves binding to retinoic acid receptors (RARs) within skin cells. This interaction stimulates gene expression related to cell proliferation and differentiation while inhibiting matrix metalloproteinases (MMPs), which are responsible for collagen degradation . The result is improved skin elasticity and reduced appearance of fine lines.

Biochemical Research

Electron Carrier Role:

Recent research has highlighted the role of retinoids, including this compound, as electron carriers in redox signaling pathways. This function is crucial for mitochondrial energy homeostasis and cellular metabolism. Retinol (vitamin A) has been identified as an essential co-factor for specific protein kinase C (PKC) isoforms that regulate metabolic pathways critical for energy production . This discovery opens new avenues for exploring how retinoids can influence metabolic disorders.

Comparative Efficacy Studies

A comparative study evaluated the effects of various retinoids on skin histology and clinical outcomes. Results indicated that while both retinol and its derivatives like this compound promote significant improvements in skin appearance, specific formulations may yield different efficacy profiles depending on their chemical structure and delivery methods .

| Retinoid Type | Primary Application | Efficacy | Mechanism |

|---|---|---|---|

| Retinol | Anti-aging | Significant reduction in wrinkles | Stimulates collagen production |

| This compound | Vision restoration | Potentially beneficial | Enhances phototransduction |

| All-trans-retinoic acid | Acne treatment | Effective | Regulates cell turnover |

Mecanismo De Acción

The mechanism of action of 5,6-Dihydroretinal involves its interaction with opsin proteins to form visual pigments. Upon absorption of light, the compound undergoes isomerization, leading to a conformational change in the opsin protein. This change triggers a cascade of biochemical events, ultimately resulting in visual signal transduction. The molecular targets include the retinal-binding site of opsin proteins, and the pathways involved are those related to the visual cycle .

Comparación Con Compuestos Similares

Retinal: The parent compound with a double bond between the 5th and 6th carbon atoms.

11-cis-Retinal: An isomer of retinal involved in the visual cycle.

9-cis-Retinal: Another isomer of retinal with distinct photochemical properties.

Uniqueness of 5,6-Dihydroretinal: this compound is unique due to the absence of the double bond between the 5th and 6th carbon atoms, which alters its photochemical behavior. This modification makes it a valuable tool for studying the structure-function relationships in visual pigments and exploring new applications in photobiology and medicine .

Propiedades

Número CAS |

19907-28-9 |

|---|---|

Fórmula molecular |

C20H30O |

Peso molecular |

286.5 g/mol |

Nombre IUPAC |

(2Z,4E,6Z,8E)-3,7-dimethyl-9-(2,2,6-trimethylcyclohexyl)nona-2,4,6,8-tetraenal |

InChI |

InChI=1S/C20H30O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6,8-9,11-13,15,18-19H,7,10,14H2,1-5H3/b9-6+,12-11+,16-8-,17-13- |

Clave InChI |

UREHIXRTGAZOND-BOOMUCAASA-N |

SMILES |

CC1CCCC(C1C=CC(=CC=CC(=CC=O)C)C)(C)C |

SMILES isomérico |

CC1CCCC(C1/C=C/C(=C\C=C\C(=C/C=O)\C)/C)(C)C |

SMILES canónico |

CC1CCCC(C1C=CC(=CC=CC(=CC=O)C)C)(C)C |

Key on ui other cas no. |

72535-16-1 |

Sinónimos |

5,6-dihydroretinal 5,6-dihydroretinal, (cis)-isome |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.